molecular formula C13H19N5O2 B8110000 6-Acetyl-9-(1-methyl-1H-pyrazol-4-yl)-2,6,9-triazaspiro[4.5]decan-8-one

6-Acetyl-9-(1-methyl-1H-pyrazol-4-yl)-2,6,9-triazaspiro[4.5]decan-8-one

Cat. No.: B8110000
M. Wt: 277.32 g/mol
InChI Key: LVJGYJAMJNITII-UHFFFAOYSA-N
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Description

6-Acetyl-9-(1-methyl-1H-pyrazol-4-yl)-2,6,9-triazaspiro[4.5]decan-8-one is a heterocyclic spiro compound featuring a unique triazaspiro[4.5]decane core. Its structure combines a spirocyclic framework with three nitrogen atoms, an acetyl group at position 6, and a 1-methylpyrazole substituent at position 7. The spiro architecture introduces conformational rigidity, which can enhance binding specificity in biological or catalytic contexts. The pyrazole moiety contributes to π-π stacking interactions and hydrogen bonding, while the acetyl group may influence solubility and electronic properties.

Properties

IUPAC Name

6-acetyl-9-(1-methylpyrazol-4-yl)-2,6,9-triazaspiro[4.5]decan-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O2/c1-10(19)18-7-12(20)17(11-5-15-16(2)6-11)9-13(18)3-4-14-8-13/h5-6,14H,3-4,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVJGYJAMJNITII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(=O)N(CC12CCNC2)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Acetyl-9-(1-methyl-1H-pyrazol-4-yl)-2,6,9-triazaspiro[4.5]decan-8-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the construction of the spirocyclic framework. The key steps include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Spirocyclization: The pyrazole derivative is then subjected to spirocyclization reactions, often involving the use of a suitable spirocyclic precursor and a catalyst to facilitate the formation of the spirocyclic structure.

    Acetylation: The final step involves the acetylation of the nitrogen atom in the pyrazole ring using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

6-Acetyl-9-(1-methyl-1H-pyrazol-4-yl)-2,6,9-triazaspiro[4.5]decan-8-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

6-Acetyl-9-(1-methyl-1H-pyrazol-4-yl)-2,6,9-triazaspiro[4.5]decan-8-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and reactivity.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of 6-Acetyl-9-(1-methyl-1H-pyrazol-4-yl)-2,6,9-triazaspiro[4.5]decan-8-one involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring and spirocyclic structure allow it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Core Frameworks

The triazaspiro[4.5]decan-8-one core distinguishes this compound from other spiro systems. For example:

  • 9-Aryl-6,6-Dimethyl-5,6,7,9-Tetrahydro-1,2,4-Triazolo[5,1-B]quinazolin-8(4H)ones (): These compounds share a fused triazoloquinazolinone system but lack the spirocyclic topology.
  • 8-(4-Dimethylaminophenyl)-7-oxa-9-aza-spiro[4.5]decane-6,10-diones (): These feature a 7-oxa-9-aza-spiro framework with benzothiazole substituents. The replacement of oxygen with nitrogen in the target compound’s triaza system could enhance hydrogen-bonding capacity and alter metabolic stability .

Substituent Effects

  • Pyrazole Moieties : The 1-methylpyrazole group in the target compound contrasts with pyrazole derivatives in , where pyrazole rings participate in complex cyclization reactions (e.g., forming pyrazolopyrans or thiazoles). The methyl group on the pyrazole in the target compound may reduce steric hindrance compared to bulkier aryl substituents, improving synthetic accessibility .
  • Acetyl vs.

Biological Activity

6-Acetyl-9-(1-methyl-1H-pyrazol-4-yl)-2,6,9-triazaspiro[4.5]decan-8-one (CAS Number: 1422134-61-9) is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of the compound is C13H19N5O2C_{13}H_{19}N_{5}O_{2} with a molecular weight of 277.32 g/mol. The compound features a triazaspirodecane framework which is known for its diverse biological activities.

PropertyValue
CAS Number1422134-61-9
Molecular Weight277.32 g/mol
Molecular FormulaC13H19N5O2

Pharmacological Mechanisms

Recent studies have highlighted the compound's role as an inhibitor of the mitochondrial permeability transition pore (mPTP). The opening of mPTP is linked to myocardial cell death during reperfusion injury following myocardial infarction (MI). The compound has demonstrated significant cardioprotective effects by inhibiting mPTP opening, thereby preserving mitochondrial function and ATP content during ischemic conditions .

Structure-Activity Relationship (SAR)

The SAR studies conducted on derivatives of the triazaspiro[4.5]decane scaffold indicate that modifications at specific positions can enhance biological activity. For instance, the introduction of different substituents on the pyrazole ring has been shown to affect both potency and selectivity against mPTP opening .

Case Studies

  • Cardioprotective Effects : In a study involving animal models of myocardial infarction, administration of the compound during reperfusion resulted in a marked decrease in apoptotic cell death and improved cardiac function compared to controls. The study reported a significant reduction in infarct size and better recovery of cardiac output .
  • Target Engagement : Another investigation utilized Förster resonance energy transfer (FRET) assays to demonstrate that the compound engages with specific mitochondrial targets, confirming its mechanism of action in cellular models of cardiac stress .

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